molecular formula C9H13N3O5S2 B14806786 4-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide

4-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide

Cat. No.: B14806786
M. Wt: 307.4 g/mol
InChI Key: QFNVIOOULPCHAK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, methylsulfonamido, and sulfonamide groups, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This method allows for high yields and short reaction times under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and scalability. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the sulfonamide and sulfonamido groups.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

4-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with other biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group adds steric hindrance and influences the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H13N3O5S2

Molecular Weight

307.4 g/mol

IUPAC Name

4-cyclopropyloxy-3-(methanesulfonamido)pyridine-2-sulfonamide

InChI

InChI=1S/C9H13N3O5S2/c1-18(13,14)12-8-7(17-6-2-3-6)4-5-11-9(8)19(10,15)16/h4-6,12H,2-3H2,1H3,(H2,10,15,16)

InChI Key

QFNVIOOULPCHAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CN=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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